Cas no 1216965-68-2 (2-chloro-6-hydroxy-4(3H)-Pyrimidinone)

2-chloro-6-hydroxy-4(3H)-Pyrimidinone 化学的及び物理的性質
名前と識別子
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- 4(3H)-Pyrimidinone, 2-chloro-6-hydroxy-
- 2-chloro-6-hydroxy-4(3H)-Pyrimidinone
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- インチ: 1S/C4H3ClN2O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H2,6,7,8,9)
- InChIKey: JAOBTHKSHAVIAH-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC(O)=CC(=O)N1
計算された属性
- 精确分子量: 145.9883050g/mol
- 同位素质量: 145.9883050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 61.7Ų
2-chloro-6-hydroxy-4(3H)-Pyrimidinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C423790-100mg |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone |
1216965-68-2 | 100mg |
$322.00 | 2023-05-18 | ||
TRC | C423790-500mg |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone |
1216965-68-2 | 500mg |
$1315.00 | 2023-05-18 | ||
TRC | C423790-280mg |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone |
1216965-68-2 | 280mg |
$695.00 | 2023-05-18 | ||
TRC | C423790-50mg |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone |
1216965-68-2 | 50mg |
$167.00 | 2023-05-18 | ||
TRC | C423790-250mg |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone |
1216965-68-2 | 250mg |
$ 800.00 | 2023-09-08 |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
2-chloro-6-hydroxy-4(3H)-Pyrimidinoneに関する追加情報
Recent Advances in the Study of 2-Chloro-6-hydroxy-4(3H)-Pyrimidinone (CAS: 1216965-68-2): A Comprehensive Research Brief
2-Chloro-6-hydroxy-4(3H)-Pyrimidinone (CAS: 1216965-68-2) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and antimicrobial activity. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 2-chloro-6-hydroxy-4(3H)-Pyrimidinone is its application in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase isoforms. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyrimidinone-based inhibitors that showed promising activity against EGFR (epidermal growth factor receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC).
In addition to its role in kinase inhibition, 2-chloro-6-hydroxy-4(3H)-Pyrimidinone has also been investigated for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry highlighted the compound's efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a potential candidate for the development of new antibiotics.
The chemical versatility of 2-chloro-6-hydroxy-4(3H)-Pyrimidinone has also been explored in the context of green chemistry. Researchers have developed eco-friendly synthetic routes to produce this compound, minimizing the use of hazardous reagents and reducing waste generation. A 2022 study in Green Chemistry described a one-pot synthesis method using water as a solvent, which not only improved the yield but also aligned with the principles of sustainable chemistry.
Despite these promising developments, challenges remain in the optimization of 2-chloro-6-hydroxy-4(3H)-Pyrimidinone derivatives for clinical use. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. However, the compound's unique structural features and diverse biological activities make it a valuable scaffold for future drug discovery efforts.
In conclusion, 2-chloro-6-hydroxy-4(3H)-Pyrimidinone (CAS: 1216965-68-2) represents a promising candidate in the field of medicinal chemistry, with applications ranging from kinase inhibition to antimicrobial therapy. Continued research into its derivatives and mechanisms of action will likely yield new insights and therapeutic opportunities, further solidifying its importance in the chemical biology and pharmaceutical industries.
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